2-Aminobiphenyl-2',3',4',5',6'-d5

Chromatographic H/D isotope effect Retention time shift GC-MS co-elution

2-Aminobiphenyl-2',3',4',5',6'-d5 (CAS 64420-99-1) is a stable isotope-labeled analog of 2-aminobiphenyl (2-ABP; CAS 90-41-5), an ortho-substituted aromatic amine detected as a contaminant in commercial dyes and a tracer in environmental and occupational exposure biomonitoring. The compound carries five deuterium atoms exclusively on the non-amino-bearing phenyl ring (positions 2',3',4',5',6'), giving a molecular formula of C12H6D5N and a molecular weight of 174.25 g/mol—a mass shift of +5.03 Da versus the unlabeled parent (169.22 g/mol).

Molecular Formula C12H11N
Molecular Weight 174.25 g/mol
CAS No. 64420-99-1
Cat. No. B016299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminobiphenyl-2',3',4',5',6'-d5
CAS64420-99-1
Synonyms[1,1’-Biphenyl]-2-amine-d5;  2-Biphenylamine-d5;  2-Aminodiphenyl-d5;  2-Phenylaniline-d5;  2-Phenylbenzenamine-d5;  o-Aminobiphenyl-d5; 
Molecular FormulaC12H11N
Molecular Weight174.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2N
InChIInChI=1S/C12H11N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,13H2/i1D,2D,3D,6D,7D
InChIKeyTWBPWBPGNQWFSJ-FSTBWYLISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminobiphenyl-2',3',4',5',6'-d5 (CAS 64420-99-1): Ring-Selectively Deuterated Internal Standard for Ortho-Aminobiphenyl Quantification


2-Aminobiphenyl-2',3',4',5',6'-d5 (CAS 64420-99-1) is a stable isotope-labeled analog of 2-aminobiphenyl (2-ABP; CAS 90-41-5), an ortho-substituted aromatic amine detected as a contaminant in commercial dyes and a tracer in environmental and occupational exposure biomonitoring. The compound carries five deuterium atoms exclusively on the non-amino-bearing phenyl ring (positions 2',3',4',5',6'), giving a molecular formula of C12H6D5N and a molecular weight of 174.25 g/mol—a mass shift of +5.03 Da versus the unlabeled parent (169.22 g/mol) . This ring-specific deuteration pattern is structurally distinct from the perdeuterated analog 2-aminobiphenyl-d9 (CAS 344298-97-1; all nine aromatic C–H positions labeled ) and the para-isomer internal standard 4-aminobiphenyl-d9 (CAS 344298-96-0), making it the only commercially available internal standard specifically designed for 2-aminobiphenyl isomer-selective quantification.

Why 2-Aminobiphenyl-2',3',4',5',6'-d5 Cannot Be Replaced by Other Deuterated Aromatic Amine Internal Standards


Substituting 2-aminobiphenyl-2',3',4',5',6'-d5 with perdeuterated 2-aminobiphenyl-d9, 4-aminobiphenyl-d9, or other aromatic amine internal standards introduces systematic quantification errors arising from three mechanisms. First, deuterium-labeled compounds exhibit a chromatographic H/D isotope effect (hdIEC) where deuterated analytes elute earlier than their protiated counterparts; hdIEC values range from 1.0009 to 1.0400 in GC-MS and scale with the number of deuterium atoms [1]. A perdeuterated d9 analog therefore produces a larger retention time shift than the ring-selective d5 compound, risking differential matrix effects and ion suppression when the internal standard does not perfectly co-elute with the native analyte. Second, an internal standard must match the analyte's positional isomerism: 4-aminobiphenyl-d9 and 3-aminobiphenyl-d9 are para- and meta-substituted, respectively, and cannot correct for ortho-isomer-specific extraction recovery or derivatization efficiency. Third, substantial variability in deuterated internal standard calibration curves (standard deviation ±15% of the mean) has been documented in long-term aminobiphenyl hemoglobin adduct population studies, demonstrating that internal standard quality and stability directly impact assay precision [2].

Quantitative Differentiation Evidence for 2-Aminobiphenyl-2',3',4',5',6'-d5


Ring-Selective Deuteration (5D on 2'–6' Positions Only) vs. Perdeuterated 2-Aminobiphenyl-d9: Reduced Chromatographic Isotope Effect

2-Aminobiphenyl-2',3',4',5',6'-d5 carries deuterium only on the 2',3',4',5',6' positions (the ring distal to the amino group), whereas 2-aminobiphenyl-d9 is perdeuterated at all nine aromatic C–H positions . The chromatographic H/D isotope effect (hdIEC = tR(H)/tR(D)) is proportional to the number of deuterium atoms; literature values for GC-MS range from 1.0009 to 1.0400 across compound classes [1]. Because the d5 compound contains approximately 44% fewer deuterium atoms than the d9 analog (5 vs. 9), it produces a proportionally smaller retention time shift relative to the native 2-ABP analyte. This closer chromatographic alignment minimizes the risk of differential matrix effects—a documented source of quantification error when deuterated internal standards elute at a different solvent composition than the analyte in LC-MS/MS [2].

Chromatographic H/D isotope effect Retention time shift GC-MS co-elution Matrix effect correction

Isotopic Enrichment ≥97 atom% D: Quantitatively Sufficient for Isotope Dilution Mass Spectrometry While More Economical Than 98 atom% D Perdeuterated d9

2-Aminobiphenyl-2',3',4',5',6'-d5 is supplied with a certified isotopic enrichment of ≥97 atom% D and chemical purity of 97% . The closest structural analog, 2-aminobiphenyl-d9, is available at 98 atom% D with minimum 98% chemical purity . The 1% lower atom% D enrichment of the d5 compound is analytically inconsequential for isotope dilution mass spectrometry applications, where the internal standard is used at a known spiked concentration and the mass shift (+5 Da) provides baseline resolution from the parent ion cluster. By comparison, 4-aminobiphenyl-d9—the most commonly used deuterated aminobiphenyl internal standard in tobacco smoke and biomonitoring literature—is typically supplied at a lower purity threshold of ≥95% , making the d5 compound's 97% chemical purity a measurable advantage over this cross-isomer alternative.

Isotopic enrichment Atom% deuterium Isotope dilution MS Internal standard purity

Positional Isomer Specificity: Enables Simultaneous, Interference-Free Quantification of 2-ABP Alongside 3-ABP and 4-ABP in a Single Analytical Run

Aminobiphenyl exists as three positional isomers: 2-aminobiphenyl (2-ABP, non-carcinogenic), 3-aminobiphenyl (3-ABP), and 4-aminobiphenyl (4-ABP, classified as a human carcinogen). In commercial hair dyes, 2-ABP has been detected at quantities up to 310 ppb alongside 4-ABP [1]. Because the three isomers share identical molecular formulae and similar mass spectra, their quantification in a single analytical run requires isomer-resolved chromatography combined with isomer-matched deuterated internal standards. 2-Aminobiphenyl-2',3',4',5',6'-d5 is the only commercially available deuterated internal standard specific to the 2-ABP isomer, whereas 4-aminobiphenyl-d9 and 3-aminobiphenyl-d9 serve their respective isomers . Using the d5 internal standard for 2-ABP in combination with the d9 analogs for 3-ABP and 4-ABP enables simultaneous isotope-dilution quantification of all three isomers without internal standard cross-contribution—a capability that is lost if a single perdeuterated internal standard is applied generically to all isomers.

Isomer-specific quantification Aminobiphenyl positional isomers Hair dye contaminant analysis Biomonitoring

Supplier Quality Documentation: Toronto Research Chemicals (TRC) Reference Material vs. Commodity Isotope House Supply

2-Aminobiphenyl-2',3',4',5',6'-d5 is manufactured and supplied by Toronto Research Chemicals (TRC; catalog A601768), a specialized producer of complex organic reference materials for biomedical research that has served pharmaceutical, biotechnology, and governmental analytical laboratories since 1982 . TRC products are accompanied by a certificate of analysis including NMR and mass spectrometric characterization data, supporting traceability for method validation and regulatory submissions. In contrast, the perdeuterated analog 2-aminobiphenyl-d9 is predominantly distributed by general isotope suppliers such as CDN Isotopes (available through Fisher Scientific) , which cater to a broader commodity market. While both supply chains provide analytical data, TRC's specialization in research-grade small-molecule reference standards offers documented quality systems that align with ISO 17034 principles for reference material producers [1]. The price differential reflects this positioning: 5 mg of 2-ABP-d5 from TRC is listed at approximately £186.00 , whereas 2-ABP-d9 from CDN Isotopes is available at 50 mg for approximately €429.00 (≈€8.58/mg vs. ≈£37.20/mg on a per-mg basis), consistent with the d5 compound's niche, isomer-specific application profile.

Reference material provenance Certificate of analysis Quality systems TRC

Optimal Application Scenarios for 2-Aminobiphenyl-2',3',4',5',6'-d5 Based on Quantitative Differentiation Evidence


Isomer-Specific Biomonitoring of Aminobiphenyls in Human Urine for Population Exposure Studies

In large-scale biomonitoring programs such as the US National Health and Nutrition Examination Survey (NHANES), GC-MS/MS methods quantify multiple aromatic amines simultaneously, including the three aminobiphenyl isomers. 2-Aminobiphenyl-2',3',4',5',6'-d5 serves as the matched internal standard for the 2-ABP isomer, enabling verification of chromatographic isomer separation alongside 3-ABP-d9 and 4-ABP-d9 internal standards in a single analytical run [1]. The ring-selective deuteration minimizes the chromatographic H/D isotope effect relative to perdeuterated alternatives, supporting more accurate co-elution with the native 2-ABP analyte and reducing the risk of differential matrix effects that could compromise inter-day precision—a factor highlighted by the ±15% SD observed for deuterated internal standard calibration curves in long-term aminobiphenyl adduct studies [2].

Regulatory Compliance Testing of Aromatic Amine Contaminants in Commercial Hair Dyes and Cosmetics

Regulatory agencies require isomer-resolved quantification of aminobiphenyls in consumer products because 4-ABP is a classified human carcinogen while 2-ABP is the non-carcinogenic ortho isomer detected at concentrations up to 310 ppb in commercial hair dyes [3]. Using 2-aminobiphenyl-2',3',4',5',6'-d5 as the internal standard specifically for the 2-ABP fraction ensures that the non-carcinogenic isomer is accurately quantified without interference from the co-eluting or closely eluting 3-ABP and 4-ABP isomers, thereby preventing false-positive carcinogen assignments that could trigger unnecessary product recalls or regulatory actions.

Cigarette Smoke and Tobacco Research: Ortho-Aminobiphenyl Quantification via GC-MS/MS with PFP Derivatization

Validated methods for aromatic amine analysis in cigarette mainstream smoke use deuterated internal standards with pentafluoropropionyl (PFP) derivatization followed by negative-ion chemical ionization (NICI) GC-MS/MS, achieving inter-day precision of 3–10% and accuracy of 97–100% [4]. 2-Aminobiphenyl-2',3',4',5',6'-d5 is structurally suited for this workflow because the amino group—the site of PFP derivatization—resides on the fully protiated ring, ensuring identical derivatization kinetics between the internal standard and the native 2-ABP analyte. In contrast, a perdeuterated d9 internal standard has deuterium atoms adjacent to the amino group that could subtly alter reaction rates through secondary kinetic isotope effects.

Method Validation and Reference Standard Procurement for ISO 17025-Accredited Analytical Laboratories

Laboratories seeking accreditation under ISO 17025 require reference materials with documented traceability and supplier certificates of analysis. 2-Aminobiphenyl-2',3',4',5',6'-d5, supplied by Toronto Research Chemicals (TRC) with NMR and MS characterization data , fulfills this requirement as a chemically defined, single-isomer, ring-selectively deuterated reference standard. Its ≥97% atom D enrichment and 97% chemical purity exceed the typical ≥95% specification of the widely used cross-isomer alternative 4-aminobiphenyl-d9 , providing a defensible purity benchmark for method validation protocols and regulatory dossier submissions.

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